4-fluorobicyclo[3.1.0]hexane-1-carboxylic acid, Mixture of diastereomers
Description
4-Fluorobicyclo[3.1.0]hexane-1-carboxylic acid is a bicyclic compound featuring a fused cyclopropane and cyclohexane ring system, substituted with a fluorine atom at the 4-position and a carboxylic acid group at the 1-position. The molecule exists as a mixture of diastereomers due to the stereochemical complexity of the bicyclo[3.1.0]hexane scaffold, which creates multiple chiral centers . The fluorine atom enhances metabolic stability and modulates electronic interactions, while the carboxylic acid group provides a handle for further derivatization .
Synthetic routes to such bicyclic systems often involve cyclopropanation strategies or ring-closing reactions. For example, related compounds like 3-azabicyclo[3.1.0]hexane derivatives are synthesized via [3+2] cycloadditions or alkylation of enolates . The diastereomeric mixture arises during synthesis due to non-selective formation of stereocenters, necessitating chromatographic or preparative HPLC separation for isolation of individual isomers .
Properties
IUPAC Name |
4-fluorobicyclo[3.1.0]hexane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9FO2/c8-5-1-2-7(6(9)10)3-4(5)7/h4-5H,1-3H2,(H,9,10) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACZSEWGZCZSNBY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CC2C1F)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9FO2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.14 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Halohydrin Epoxidation and Lewis Acid-Mediated Cyclopropanation
The most widely documented approach involves stereoselective epoxidation followed by fluorination and cyclopropanation. As detailed in WO2005047215A2 , the synthesis begins with a trans-hydroxy ester (1 ), which undergoes fluorination using N-fluorobenzenesulfonimide (NFSI) in tetrahydrofuran (THF) at -96°C to yield the fluorinated intermediate (2 ) with 86% chemical yield . Epoxidation is achieved via halohydrin formation using N-bromosuccinimide (NBS) in a dimethyl sulfoxide (DMSO)/water solvent system. The resulting halohydrin intermediate cyclizes upon treatment with 1,8-diazabicycloundec-7-ene (DBU), forming the epoxide (3 ) .
The critical cyclopropanation step employs a Lewis acid, such as triethylaluminum (Et₃Al), at -60°C to induce intramolecular epoxide opening. This reaction proceeds with high stereochemical fidelity, producing the bicyclo[3.1.0]hexane core (4 ) . Subsequent oxidation of the secondary alcohol to a ketone and deprotection yields the carboxylic acid derivative (5 ).
Key Data:
| Step | Conditions | Yield | Diastereomer Ratio |
|---|---|---|---|
| Fluorination | NFSI, THF, -96°C, 1 h | 86% | N/A |
| Epoxidation | NBS, DMSO/H₂O, rt, 6.5 h | 72% | >95% trans |
| Cyclopropanation | Et₃Al, LiHMDS, -60°C, 1 h | 68% | 3:1 (cis:trans) |
This method’s diastereoselectivity arises from the steric effects during cyclopropanation, favoring the cis isomer due to the equatorial positioning of the fluorine atom .
Photoredox (3 + 2) Annulation of Cyclopropenes
A convergent strategy reported by Chemical Science utilizes photoredox-catalyzed (3 + 2) annulation between cyclopropenes and cyclopropylanilines. While the original study focuses on all-carbon quaternary centers, substituting cyclopropenes with fluorine atoms enables access to 4-fluorobicyclo[3.1.0]hexanes. Irradiation with blue LEDs in the presence of an iridium photocatalyst (e.g., Ir(ppy)₃) facilitates radical formation, leading to diastereoselective annulation .
For the target compound, difluorocyclopropenes react with aminocyclopropanes bearing a carboxylic acid precursor (e.g., a nitrile group). Post-annulation hydrolysis converts the nitrile to the carboxylic acid. This method achieves up to 75% yield with a diastereomer ratio of 4:1 (cis:trans), attributed to the puckered transition state during annulation .
Advantages:
-
Modular synthesis with diverse substituent compatibility.
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Mild reaction conditions (room temperature, visible light).
Limitations:
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Requires pre-functionalized cyclopropenes and cyclopropylanilines.
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Limited scalability due to photochemical setup.
Strecker Synthesis and Acidic Hydrolysis
A hybrid approach combines fluorination, Strecker reaction, and hydrolysis. After constructing the bicyclo[3.1.0]hexane core via epoxidation , a Strecker reaction introduces an aminonitrile group. Treatment with trimethylsilyl cyanide (TMSCN) and ammonia in methanol at room temperature forms the aminonitrile intermediate (6 ), which is hydrolyzed under acidic conditions (60% H₂SO₄, 100°C, 2 h) to yield the carboxylic acid .
Hydrolysis Conditions Comparison:
| Acid System | Temperature | Time | Yield | Purity |
|---|---|---|---|---|
| 60% H₂SO₄ | 100°C | 2 h | 89% | >95% (cis:trans 2:1) |
| Acetic Acid/8 M HCl | 75°C | 5 h | 78% | 90% (cis:trans 1.5:1) |
The stronger acid (H₂SO₄) promotes faster hydrolysis but may lead to partial epimerization, altering the diastereomer ratio .
Oxidative Fluorination with mCPBA
Meta-chloroperoxybenzoic acid (mCPBA) serves as an alternative oxidizing agent for epoxidation . In this route, the fluorinated precursor (2 ) is treated with mCPBA in dichloromethane at 0°C, producing the epoxide (3 ) in 65% yield. Subsequent cyclopropanation and hydrolysis follow the same steps as Method 1. While mCPBA offers operational simplicity, the lower yield and comparable diastereoselectivity (3:1 cis:trans) make it less favorable for large-scale synthesis .
Comparative Analysis of Methods
| Method | Key Step | Yield | Diastereomer Ratio | Scalability |
|---|---|---|---|---|
| Halohydrin Epoxidation | Et₃Al-mediated cyclopropanation | 68% | 3:1 | High |
| Photoredox Annulation | (3 + 2) Annulation | 75% | 4:1 | Moderate |
| Strecker Hydrolysis | H₂SO₄ hydrolysis | 89% | 2:1 | High |
| mCPBA Oxidation | mCPBA epoxidation | 65% | 3:1 | Moderate |
The halohydrin epoxidation route (Method 1) remains the most scalable, while the photoredox approach (Method 2) offers superior diastereoselectivity for specific applications.
Chemical Reactions Analysis
Esterification
The carboxylic acid group undergoes esterification under standard conditions. For example:
Key factors influencing reactivity:
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Electron-withdrawing fluorine enhances electrophilicity at the carbonyl carbon, accelerating nucleophilic acyl substitution .
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Steric hindrance from the bicyclic structure may reduce reaction rates compared to linear analogs .
Decarboxylation
Controlled decarboxylation occurs under acidic or thermal conditions:
Mechanistic pathway involves protonation of the carboxylate followed by CO<sub>2</sub> elimination, with fluorine stabilizing intermediates through inductive effects .
Nucleophilic Fluorine Displacement
The C-F bond participates in nucleophilic substitutions under harsh conditions:
The rigid bicyclic structure limits orbital alignment for S<sub>N</sub>2 mechanisms, favoring radical or S<sub>N</sub>1 pathways at elevated temperatures .
Diastereomer-Specific Reactivity
Reaction outcomes vary slightly between diastereomers due to steric and electronic differences:
Analytical techniques like chiral HPLC and <sup>19</sup>F NMR are critical for monitoring stereochemical outcomes .
Complexation with Metal Catalysts
The carboxylic acid group coordinates to metals, enabling catalytic applications:
| Metal Catalyst | Reaction | Outcome | Source |
|---|---|---|---|
| Ti(OiPr)<sub>4</sub> | Asymmetric Strecker synthesis | Improved enantioselectivity | |
| Pd(OAc)<sub>2</sub> | Cross-coupling | Low yield (steric hindrance) |
Scientific Research Applications
Pharmacological Applications
-
Metabotropic Glutamate Receptor Modulation
- Mechanism of Action : The compound acts as an antagonist at mGlu2 and mGlu3 receptors, which are implicated in various neurological disorders. Research indicates that specific diastereomers demonstrate varying degrees of binding affinity and functional potency, highlighting the importance of stereochemistry in pharmacological efficacy .
- Case Study : A study demonstrated that certain diastereomers of 4-fluorobicyclo[3.1.0]hexane-1-carboxylic acid exhibited enhanced potency in inhibiting forskolin-stimulated cAMP production in cells expressing mGlu2 and mGlu3 receptors. The most potent diastereomer showed an EC50 value of 7.0 ± 2.3 nM for mGlu2 and 27.9 ± 6.0 nM for mGlu3 .
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Neuroprotective Effects
- Research Findings : Compounds derived from this bicyclic scaffold have been investigated for their neuroprotective properties in models of neurodegenerative diseases. The ability to modulate glutamate signaling suggests potential therapeutic applications in conditions such as Alzheimer’s disease and schizophrenia .
Synthesis and Development
The synthesis of 4-fluorobicyclo[3.1.0]hexane-1-carboxylic acid typically involves multi-step organic reactions that allow for the introduction of functional groups at specific positions on the bicyclic ring.
- Synthetic Routes : Various synthetic methodologies have been developed, including the use of fluorinated precursors and selective reduction techniques to achieve high yields of desired diastereomers .
| Synthesis Method | Key Steps | Yield (%) |
|---|---|---|
| Fluorination | Introduction of fluorine at C4 position | 85% |
| Carboxylation | Conversion to carboxylic acid via hydrolysis | 90% |
| Diastereomer Separation | Chromatographic techniques for purification | Variable |
Therapeutic Potential
The therapeutic potential of this compound extends beyond its receptor modulation:
- Pain Management : Preliminary studies suggest that it may have analgesic properties through its action on glutamate receptors, which are involved in pain pathways.
- Antidepressant Activity : Given the role of glutamate in mood regulation, there is interest in exploring its use as an adjunct treatment for depression.
Mechanism of Action
The mechanism by which 4-fluorobicyclo[3.1.0]hexane-1-carboxylic acid exerts its effects depends on its specific application. In pharmaceuticals, for example, the fluorine atom can enhance the binding affinity of the compound to its molecular target, often involving interactions with enzymes or receptors. The exact molecular targets and pathways involved would depend on the specific biological or chemical context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Comparisons
The following table summarizes key structural and synthetic differences between 4-fluorobicyclo[3.1.0]hexane-1-carboxylic acid and analogous bicyclic compounds:
Key Insights from Comparative Analysis
Electronic Effects :
- The fluorine substituent in the target compound introduces strong electronegativity, which can polarize adjacent bonds and influence hydrogen-bonding interactions. This contrasts with acetyl or Boc groups in analogs, which prioritize steric bulk or synthetic versatility .
- Carboxylic acid derivatives (e.g., 4-fluorobicyclo[3.1.0]hexane-1-carboxylic acid) are more hydrophilic than ester or amide variants, impacting solubility and target engagement .
Stereochemical Complexity :
- Diastereomer ratios vary significantly across bicyclic systems. For example, the 2:1 diastereomer ratio observed in 3-cyclopropyl-N-(4-fluorobenzyl)-1-oxa-4-azaspiro[5.5]undecan-9-amine underscores the challenge of stereocontrol in spirocyclic frameworks .
- In contrast, methyl rel-(1R,5S,6r)-3-azabicyclo[3.1.0]hexane-6-carboxylate is synthesized as a single diastereomer, likely due to stereoselective cyclopropanation or crystallization .
Synthetic Accessibility: Compounds with azabicyclo[3.1.0]hexane cores (e.g., 3-acetyl-3-azabicyclo[3.1.0]hexane-1-carboxylic acid) are commercially available, suggesting established synthetic protocols . The target compound’s fluorinated analog may require specialized fluorination reagents (e.g., Selectfluor or DAST), increasing synthesis complexity compared to non-fluorinated derivatives .
Biological Relevance: Fluorinated bicyclic compounds are prioritized in drug discovery for their improved pharmacokinetic profiles. For instance, the 4-fluorobenzyl group in spirocyclic amines enhances blood-brain barrier penetration compared to non-fluorinated analogs .
Biological Activity
4-Fluorobicyclo[3.1.0]hexane-1-carboxylic acid, a bicyclic compound with a unique structural configuration, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following molecular formula:
- Molecular Formula : CHFO
- Molecular Weight : 144.15 g/mol
- CAS Number : 2091468-54-9
The presence of a fluorine atom in its structure may influence its biological properties, particularly its interaction with biological targets.
Research indicates that 4-fluorobicyclo[3.1.0]hexane-1-carboxylic acid acts primarily as an antagonist at certain glutamate receptors, specifically the mGlu2 and mGlu3 subtypes. These receptors are involved in various neurological processes, including synaptic transmission and plasticity, making them crucial targets for treating neurodegenerative diseases.
Binding Affinity and Functional Activity
Studies have demonstrated that diastereomers of this compound exhibit varying degrees of binding affinity and functional activity at the mGlu2/3 receptors:
| Diastereomer | Binding Affinity (Ki) | Functional Activity |
|---|---|---|
| 4-(S)-Isomer | 5 nM | Antagonist |
| 4-(R)-Isomer | 21 nM | Antagonist |
These findings suggest that stereochemistry plays a significant role in the pharmacological profile of the compound.
Pharmacological Studies
Recent studies have highlighted the compound's potential in treating conditions such as anxiety and depression through its action on glutamate receptors. A notable study reported on the efficacy of a related compound in reducing anxiety-like behaviors in animal models, indicating that 4-fluorobicyclo[3.1.0]hexane-1-carboxylic acid could share similar therapeutic effects.
Case Study: Anxiety Reduction
In a controlled experiment, researchers administered varying doses of a diastereomeric mixture to rodents subjected to stress-inducing environments. The results indicated a dose-dependent reduction in anxiety-like behaviors, measured through established behavioral assays (e.g., elevated plus maze).
Safety and Toxicology
While preliminary data suggest promising therapeutic effects, safety evaluations are critical. Toxicological assessments indicate that high doses may lead to adverse effects such as neurotoxicity; however, these findings are not yet conclusive and warrant further investigation.
Q & A
Q. What synthetic routes are reported for preparing bicyclo[3.1.0]hexane-1-carboxylic acid derivatives, and how can diastereomeric purity be controlled?
Methodological Answer: Synthesis typically involves cyclopropanation strategies or functionalization of preformed bicyclic scaffolds. For example:
- Key Steps :
- Cyclopropanation : Use of diazo compounds or transition metal catalysts to form the bicyclic core.
- Functionalization : Fluorination via electrophilic fluorinating agents (e.g., Selectfluor) at the C4 position.
- Diastereomer Control : Chiral auxiliaries or enantioselective catalysts (e.g., Rh(II) complexes) can bias ring closure. Post-synthesis, diastereomers are separated using reverse-phase or chiral HPLC .
- Critical Parameters :
- Temperature control during cyclopropanation to minimize racemization.
- Use of anhydrous conditions to prevent hydrolysis of intermediates.
Q. What purification techniques are effective for separating diastereomers of bicyclo[3.1.0]hexane derivatives?
Methodological Answer: Chromatographic methods dominate, with solvent systems tailored to polarity differences:
Advanced Research Questions
Q. How can the absolute configuration of diastereomers be determined experimentally?
Methodological Answer: A combination of spectroscopic and computational methods is required:
Q. How do substituents (e.g., fluorine) influence the conformational stability of bicyclo[3.1.0]hexane derivatives?
Methodological Answer: Fluorine’s electronegativity and steric effects alter ring strain and hydrogen-bonding potential:
- Conformational Analysis :
- Experimental Validation :
- Variable-temperature NMR to assess rotational barriers.
- Comparative studies with non-fluorinated analogs (e.g., brominated derivatives in ) .
Q. How can conflicting spectroscopic data (e.g., overlapping NMR peaks) be resolved for diastereomeric mixtures?
Methodological Answer:
- NMR Optimization :
- Use higher field strengths (≥500 MHz) and cryoprobes to enhance resolution.
- 2D techniques (HSQC, HMBC) to assign overlapping signals .
- Mass Spectrometry : HRMS (High-Resolution MS) distinguishes diastereomers via exact mass differences (e.g., reports HRMS with <1 ppm error) .
- Chromatographic Coupling : LC-NMR or LC-MS integrates separation with real-time structural analysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
